molecular formula C10H11BrO5 B181829 2-Bromo-3,4,5-trimethoxybenzoic acid CAS No. 23346-82-9

2-Bromo-3,4,5-trimethoxybenzoic acid

Cat. No. B181829
CAS RN: 23346-82-9
M. Wt: 291.09 g/mol
InChI Key: AUVPVHYYPCTFAV-UHFFFAOYSA-N
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Patent
US06702705B1

Procedure details

A solution of bromine (100 mmol) in 100 mL of acetic acid is added dropwise to a solution of 3,4,5-trimethoxybenzoic acid (100 mmol) in 100 mL of acetic acid cooled by an ice water bath. After the red color of the resulting mixture is discharged, the mixture is poured onto 500 g of crushed ice. The resulting solid is collected by filtration, dried over P2O5 in vacuo, and recrystallized from Et2O to give the product as a pale yellow solid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15])[C:8]([OH:10])=[O:9]>C(O)(=O)C>[Br:1][C:11]1[C:12]([O:16][CH3:17])=[C:13]([O:14][CH3:15])[C:5]([O:4][CH3:3])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
100 mmol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by an ice water bath
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from Et2O

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C(=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.